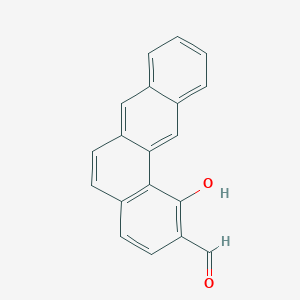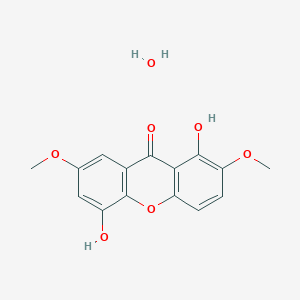![molecular formula C21H25NO B14182865 Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone CAS No. 922529-81-5](/img/structure/B14182865.png)
Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the cyclohexyl and dimethylamino groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination:
Industrial Production Methods
Industrial production of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone can be compared with other similar compounds, such as:
Cyclohexyl(4-(dimethylamino)phenyl)methanone: Similar structure but with a different substitution pattern on the biphenyl moiety.
2-(1-(Dimethylamino)cyclohexyl)-1,1-diphenyl-1-ethanol hydrochloride: Contains a cyclohexyl and dimethylamino group but with an additional diphenyl moiety and an alcohol group.
Propiedades
Número CAS |
922529-81-5 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
cyclohexyl-[2-[4-(dimethylamino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C21H25NO/c1-22(2)18-14-12-16(13-15-18)19-10-6-7-11-20(19)21(23)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 |
Clave InChI |
CMTVYMTWBKYXNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
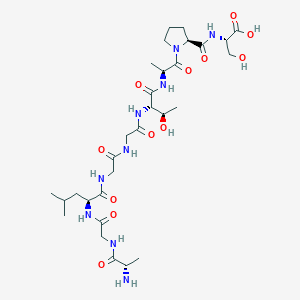

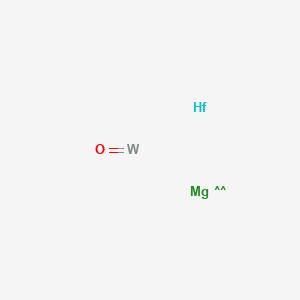
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)

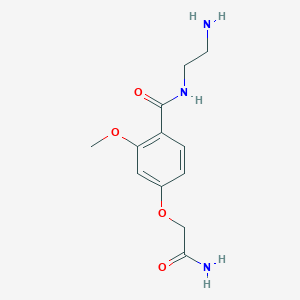

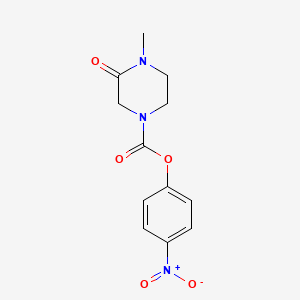
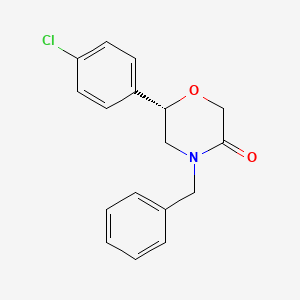
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
